N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c1-2-10-24-16-5-3-4-14(11-16)18(23)22-19-21-17(12-25-19)13-6-8-15(20)9-7-13/h3-9,11-12H,2,10H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINCXPMODGRTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide involves several steps. One common synthetic route includes the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 4-(4-bromophenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes.
Chemical Reactions Analysis
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity . In anticancer applications, the compound may interfere with cell signaling pathways and induce apoptosis in cancer cells . Molecular docking studies have shown that the compound binds to specific protein receptors, further elucidating its mechanism of action .
Comparison with Similar Compounds
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide can be compared with other thiazole derivatives, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer activities but differs in its chemical structure and specific applications.
4-(4-bromophenyl)-thiazol-2-amine: Another thiazole derivative with similar biological activities but distinct chemical properties.
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